REACTION_CXSMILES
|
[Cl:1][C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9].[Cl:12][CH:7]([CH:2]([Cl:1])[C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)=C(C(F)(F)F)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
260 °C
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
It was then charged with hydrogen to 500 psi at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the hydrogen pressure was increased to 1500 psi
|
Type
|
CUSTOM
|
Details
|
was held at 260° C. with periodic additions of hydrogen
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pressure of 1500 psi
|
Type
|
CUSTOM
|
Details
|
After 15 hours no more hydrogen was being consumed by the reaction
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the clave was cooled
|
Type
|
WASH
|
Details
|
The liquid was washed with water, saturated sodium thiosulfate solution
|
Type
|
DISTILLATION
|
Details
|
Distillation on a concentric tube column
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(F)(F)F)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(F)(F)F)C(C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9].[Cl:12][CH:7]([CH:2]([Cl:1])[C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)=C(C(F)(F)F)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
260 °C
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
It was then charged with hydrogen to 500 psi at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the hydrogen pressure was increased to 1500 psi
|
Type
|
CUSTOM
|
Details
|
was held at 260° C. with periodic additions of hydrogen
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pressure of 1500 psi
|
Type
|
CUSTOM
|
Details
|
After 15 hours no more hydrogen was being consumed by the reaction
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the clave was cooled
|
Type
|
WASH
|
Details
|
The liquid was washed with water, saturated sodium thiosulfate solution
|
Type
|
DISTILLATION
|
Details
|
Distillation on a concentric tube column
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(F)(F)F)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(F)(F)F)C(C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |